Cas no 33830-09-0 (N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide)

N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide Chemical and Physical Properties
Names and Identifiers
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- N-?1-?Adamantyl-?d15-acetamide
- N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide
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- Inchi: 1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
- InChI Key: BCVXYGJCDZPKGV-UHFFFAOYSA-N
- SMILES: N(C12C([H])([H])C3([H])C([H])([H])C([H])(C([H])([H])C([H])(C3([H])[H])C1([H])[H])C2([H])[H])C(=O)C
N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A168053-10mg |
N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide |
33830-09-0 | 10mg |
$ 98.00 | 2023-04-19 | ||
TRC | A168053-100mg |
N-1-Adamantyl-d15-acetamide |
33830-09-0 | 100mg |
$ 800.00 | 2023-09-09 | ||
TRC | A168053-50mg |
N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide |
33830-09-0 | 50mg |
$ 391.00 | 2023-04-19 |
N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on N-\u200b1-\u200bAdamantyl-\u200bd15-acetamide
N-1-Adamantyl-d15-Acetamide: A Comprehensive Overview
N-1-Adamantyl-d15-Acetamide, also known by its CAS registry number CAS No 33830-09-0, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of adamantane, a diamondoid structure renowned for its exceptional stability and rigidity. The presence of the d15 label indicates that the compound incorporates deuterium, a stable isotope of hydrogen, which can significantly influence its physical and chemical properties. The acetamide functional group further enhances its versatility, making it a valuable compound in various applications.
Recent studies have highlighted the potential of N-1-Adamantyl-d15-Acetamide in drug delivery systems. The deuterium substitution not only increases the compound's stability but also alters its pharmacokinetic profile, making it an attractive candidate for targeted drug delivery. Researchers have explored its ability to serve as a carrier for hydrophobic drugs, leveraging its unique structure to improve drug solubility and bioavailability. This advancement has opened new avenues in pharmaceutical research, particularly in the development of more effective therapeutic agents.
In addition to its pharmaceutical applications, N-1-Adamantyl-d15-Acetamide has found utility in materials science. Its rigid adamantane core provides excellent mechanical properties, making it suitable for use in high-performance polymers and composites. Recent breakthroughs have demonstrated its potential as a building block for advanced materials with enhanced thermal stability and mechanical strength. These properties are particularly valuable in industries such as aerospace and electronics, where materials must withstand extreme conditions.
The synthesis of N-1-Adamantyl-d15-Acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern isotopic labeling methods. The incorporation of deuterium into the molecule requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed innovative strategies to optimize this synthesis, including the use of palladium-catalyzed coupling reactions and selective deuteration techniques. These advancements have significantly improved the scalability of the process, making it more accessible for industrial applications.
Another area where N-1-Adamantyl-d15-Acetamide has shown promise is in nanotechnology. Its unique structure allows for self-assembling properties, enabling the formation of nanostructures with potential applications in sensors and drug delivery systems. Recent experiments have demonstrated that these nanostructures can be tailored to respond to specific stimuli, such as changes in temperature or pH levels, opening new possibilities in smart materials.
The study of CAS No 33830-09-0 has also contributed to our understanding of isotopic effects on molecular behavior. Deuterium substitution can alter the vibrational frequencies of molecular bonds, which has implications for spectroscopic studies and computational modeling. This knowledge is crucial for advancing computational chemistry and improving predictive models used in drug design and materials development.
In conclusion, N-1-Adamantyl-d15-Acetamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of structural rigidity, deuterium substitution, and functional versatility makes it an invaluable tool in modern chemistry. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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